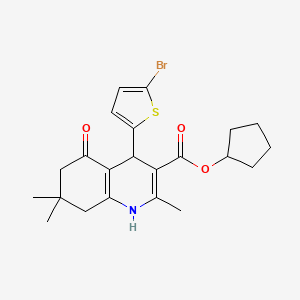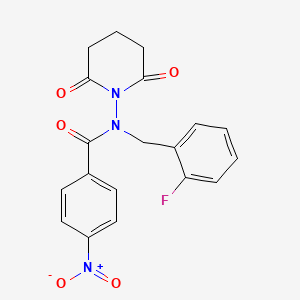methanone](/img/structure/B5088928.png)
[1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of piperidine derivatives, which are known for their diverse biological activities. In
Mechanism of Action
The exact mechanism of action of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone is not fully understood. However, it is believed that [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone exerts its biological effects by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has also been shown to interact with the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
[1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of arthritis. [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has also been shown to exhibit antidepressant effects in animal models of depression. Furthermore, [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been shown to possess antitumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of using [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone in lab experiments is its diverse biological activities. [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been shown to exhibit analgesic, anti-inflammatory, and antidepressant effects, making it a useful tool for studying these biological processes. However, one of the limitations of using [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone in lab experiments is its moderate to low solubility in water, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for research on [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. One area of research could focus on the development of more efficient synthesis methods for [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. Another area of research could focus on the development of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone derivatives with improved biological activity and solubility. Furthermore, future research could investigate the potential of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone as a potential anticancer drug. Overall, [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone is a promising compound with diverse biological activities that warrant further investigation.
Synthesis Methods
The synthesis of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine using a suitable protecting group. This is followed by the introduction of the ethoxybenzyl and 2-methoxyphenyl groups to the piperidine ring. The final step involves the deprotection of the amine group, resulting in the formation of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. The synthesis of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been reported in the literature, and the yields are reported to be moderate to good.
Scientific Research Applications
[1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has also been shown to possess antitumor activity, making it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]piperidin-3-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-3-26-19-12-10-17(11-13-19)15-23-14-6-7-18(16-23)22(24)20-8-4-5-9-21(20)25-2/h4-5,8-13,18H,3,6-7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCIVTLDAQIOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-L-valinate](/img/structure/B5088849.png)

![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B5088872.png)
![N-{1-[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5088881.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)
![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)


![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
![N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5088925.png)
![3-(2-bromophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5088932.png)
![4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5088938.png)
![1,4-bis[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B5088958.png)